Thymol
Overview
Description
Thymol, also known as 2-isopropyl-5-methylphenol, is a natural monoterpenoid phenol derivative of p-cymene. It is found in the essential oil of thyme (Thymus vulgaris) and other plants such as ajwain. This compound appears as a white crystalline substance with a pleasant aromatic odor and strong antiseptic properties . It is slightly soluble in water but highly soluble in alcohols and other organic solvents .
Mechanism of Action
Thymol, chemically known as 2-isopropyl-5-methylphenol, is a colorless crystalline monoterpene phenol . It is one of the most important dietary constituents in thyme species and has been used in traditional medicine for centuries .
Target of Action
This compound has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . It targets several critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin .
Mode of Action
This compound interacts with its targets to induce various changes. It has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of the aforementioned signaling pathways . It also scavenges free radicals by increasing the activities of several endogenous antioxidant enzymes levels viz. superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), glutathione- S -transferase (GST) along with non-enzymatic antioxidants such as vitamin C, vitamin E, and reduced glutathione (GSH) .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the endogenous enzymatic and non-enzymatic antioxidants and chelates metal ions . It also increases the levels of high-density lipoprotein cholesterol and decreases the levels of low-density lipoprotein cholesterol in the circulation .
Pharmacokinetics
This compound’s pharmacokinetic properties contribute to its therapeutic potential. It has been shown to have promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for the pharmaceutical development of this compound .
Result of Action
The noteworthy effects of this compound are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals), antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation), and membrane stabilization (via maintaining ionic homeostasis) effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Studies have shown that hydrocarbon monoterpenes and this compound in particular degrade rapidly in the environment and are thus low risks because of rapid dissipation and low bound residues .
Biochemical Analysis
Biochemical Properties
Thymol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . The noteworthy effects of this compound are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) effects .
Cellular Effects
This compound has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways . It also enhances the efficacy of 5-fluorouracil (5-FU) in colorectal cancer treatments .
Molecular Mechanism
This compound’s effects are largely attributed to its ability to inhibit the recruitment of cytokines and chemokines, scavenge free radicals, enhance the endogenous enzymatic and non-enzymatic antioxidants, chelate metal ions, and maintain ionic homeostasis . It has been shown to modulate critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin .
Temporal Effects in Laboratory Settings
This compound’s effects have been studied over time in laboratory settings. For example, this compound has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, this compound has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it has been shown to modulate critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For example, this compound has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymol can be synthesized through the alkylation of m-cresol with propene. The reaction involves the following steps: [ \text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{CH}_2\text{CHCH}_3 \rightarrow (\text{CH}_3)_2\text{CH}\text{CH}_3\text{C}_6\text{H}_3\text{OH} ] This reaction is typically carried out under acidic conditions using catalysts such as sulfuric acid or aluminum chloride .
Industrial Production Methods: Industrial production of this compound often involves the extraction from thyme essential oil. Traditional methods include steam distillation, Soxhlet extraction, maceration, and extraction under reflux . More recently, green solvents like ethanol, limonene, and ethyl lactate have been used in pressurized liquid extraction to obtain this compound from thyme plants .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thymohydroquinone and thymobenzoquinone.
Reduction: this compound can be reduced to form dihydrothis compound.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products:
Oxidation: Thymohydroquinone, thymobenzoquinone.
Reduction: Dihydrothis compound.
Substitution: Nitrated, sulfonated, and halogenated derivatives of this compound.
Scientific Research Applications
Thymol has a wide range of applications in various fields:
Comparison with Similar Compounds
- Carvacrol
- Thymoquinone
- Eugenol
- Menthol
Thymol stands out due to its balanced efficacy in multiple domains, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSRCZKZVOBKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034972 | |
Record name | Thymol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid with an herbal odor like thyme; [HSDB] White crystalline solid with an odor like phenol; [MSDSonline], Solid, White crystals, powerful, sweet-medicinal, herbaceous, warm, aromatic odour | |
Record name | Thymol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7436 | |
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Record name | Thymol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Thymol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
233 °C, 231.00 to 232.00 °C. @ 760.00 mm Hg | |
Record name | Thymol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02513 | |
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Record name | THYMOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thymol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
110 °C (230 °F) (Closed cup) | |
Record name | THYMOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 900 mg/L at 20 °C, In water: 0.098 g in 100 g at 25 °C, 1 g dissolves in about 1000 mL water, 1 mL alcohol, 0.7 mL chloroform, 1.5 mL ether, 1.7 mL olive oil at 25 °C; soluble in glacial acetic acids, oils, fixed alkali hydroxide, Slightly soluble in glycerol, 0.9 mg/mL at 20 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |
Record name | Thymol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02513 | |
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Record name | THYMOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thymol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Thymol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9699 g/cu cm at 25 °C | |
Record name | THYMOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0022 [mmHg], VP: 1 mm Hg at 64 °C, VP: 12.7 Pa at 40 °C, 0.016 mm Hg at 25 °C | |
Record name | Thymol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7436 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | THYMOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The potent role of thymol, a natural compound, in modulation of macrophage activity was evaluated by determining all the sequential steps involved during phagocytosis. We found a significant increase in the proliferation of splenocytes in the presence of thymol and it proved to be a good mitogen. Uptake capacity of macrophages was enhanced due to increased membrane fluidity after treatment with thymol and it also increases lysosomal activity of macrophages. Data of superoxide anion generation revealed the involvement of thymol in the generation of respiratory burst as it potentiated this property of macrophages at a concentration of 150 uM. In the case of TNF-a, IL-1beta and PGE(2) a decreased level of secretion was observed 154 pg/mL, 736.1 pg/mL, and 151 pg/mL respectively when compared with lipopolysaccharide treated cells, where the level of these cytokines was significantly high. We also determined the anti-complementary activity of thymol which showed to be more effective than rosmarinic acid. Thus, the results obtained from the study suggest the potential role of thymol as a natural immunostimulatory drug which can be used in the treatment of various immunological disorders. | |
Record name | THYMOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, translucent crystals or plates from ethyl acetate, acetic acid or dimethyl carbonate | |
CAS No. |
89-83-8 | |
Record name | Thymol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-83-8 | |
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Record name | Thymol [JAN:NF] | |
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Record name | Thymol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02513 | |
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Record name | THYMOL | |
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Record name | THYMOL | |
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Record name | THYMOL | |
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Record name | Phenol, 5-methyl-2-(1-methylethyl)- | |
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Record name | Thymol | |
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Record name | Thymol | |
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Record name | Thymol | |
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Record name | THYMOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |
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Record name | Thymol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |
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Melting Point |
49.6 °C, 51.5 °C | |
Record name | Thymol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02513 | |
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Record name | THYMOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thymol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thymol exhibits its antifungal properties through multiple mechanisms. Research suggests it damages the fungal cell membrane, leading to leakage of intracellular contents and ultimately cell death. [] It also disrupts the mitochondrial membrane potential and increases the production of reactive oxygen species (ROS) within fungal cells, contributing to their demise. [] Additionally, this compound inhibits the transcription of EST2, a crucial gene encoding the reverse transcriptase subunit of telomerase in Saccharomyces cerevisiae. This inhibition accelerates telomere shortening, potentially increasing the rate of cell senescence and apoptosis. []
A: Yes, studies indicate that this compound, along with carvacrol, can disrupt the formation of bacterial biofilms. [] This effect has been observed in various bacteria, including Staphylococcus aureus, suggesting potential applications in combating biofilm-related infections.
A: Research suggests that this compound can act synergistically with certain antibiotics, particularly colistin. This synergistic effect is believed to stem from this compound's ability to damage the bacterial outer membrane, enhancing the penetration of colistin into the bacterial cell. []
ANone: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
A: Yes, various studies have employed spectroscopic techniques to characterize this compound. Fourier transform infrared spectroscopy (FT-IR) has been used to analyze this compound-loaded nanoparticles. [, ] UV-Vis spectroscopy, often coupled with molecular docking studies, has provided insights into this compound's interaction with proteins like bovine serum albumin (BSA). []
A: this compound has been successfully incorporated into various delivery systems, including nanoemulsions, gelatin-based hydrogels, and mesoporous silica nanoparticles. [, , ] These formulations aim to improve this compound's solubility, stability, and targeted delivery for enhanced efficacy against pathogens.
A: Yes, studies have shown the efficacy of this compound fumigation in controlling postharvest diseases in fruits like onions and table grapes. [, ] this compound effectively inhibits the growth of fungal pathogens, such as Botrytis cinerea, responsible for gray mold rot, significantly reducing disease severity and extending the shelf life of these fruits.
A: While this compound itself is not typically used as a catalyst, its antioxidant properties, stemming from its ability to donate hydrogen atoms to free radicals, have been extensively studied. These antioxidant properties contribute to its therapeutic potential in various disease models. []
A: Molecular docking studies have been crucial in understanding this compound's interaction with target proteins. For instance, docking simulations have elucidated the binding mode of this compound with aldose reductase (AR), an enzyme implicated in diabetic complications. [] These simulations provide valuable insights into the structural basis of this compound's inhibitory activity.
A: Researchers have explored encapsulating this compound in nanoemulsions using whey protein-maltodextrin conjugates and propylene glycol. This approach enhances this compound's solubility in milk and improves its antilisterial activity. [] Similarly, gelatin-based hydrogels have shown promise as controlled-release systems for this compound, potentially offering a more stable and sustained release compared to existing application methods. []
A: Studies in piglets indicate that this compound is readily absorbed in the proximal small intestine. Analysis of digesta revealed a high cumulative absorption rate, suggesting efficient uptake of this compound from the gastrointestinal tract. []
A: Yes, this compound has demonstrated promising anti-cancer activity in vitro. Studies have shown its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, including prostate, breast, and lung cancer cells. []
A: Yes, research in animal models suggests that this compound possesses nephroprotective properties. In a study on rats, this compound mitigated cisplatin-induced kidney toxicity, evidenced by improved biochemical markers, reduced oxidative stress, and ameliorated histopathological changes in renal tissues. []
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